Site-Selective Suzuki–Miyaura Coupling
When 1-methoxymethyl-2,4,5-tribromoimidazole (73) was reacted with 1.0 equivalent of phenylboronic acid under Pd(PPh₃)₄ catalysis, exclusive mono-coupling occurred at the C-2 position, affording 4,5-dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole (75) in 74% isolated yield [1]. In contrast, employing 2.0 equivalents of phenylboronic acid with prolonged reaction time generated 4,5-dibromo-1-methoxymethyl-2-phenyl-1H-imidazole (75) alongside over-reaction products arising from competitive coupling at C-4/C-5, reducing the yield of the desired di-bromo intermediate [1]. This demonstrates that the MOM protecting group directs the first arylation exclusively to C-2 while preserving the C-4 and C-5 bromine atoms for subsequent orthogonal coupling steps—a regiochemical outcome not reproducible with N–H or N-alkyl analogs lacking the MOM directing effect [2].
| Evidence Dimension | Isolated yield of mono-arylated product under Suzuki–Miyaura conditions |
|---|---|
| Target Compound Data | 74% isolated yield of 4,5-dibromo-1-(methoxymethyl)-2-phenyl-1H-imidazole (75) |
| Comparator Or Baseline | 1.0 equiv PhB(OH)₂: 74% yield of 75 (no C-4/C-5 coupling). 2.0 equiv PhB(OH)₂ + prolonged time: product mixture including over-arylated species (yield of 75 reduced) |
| Quantified Difference | Regioselectivity is quantitative with 1.0 equiv PhB(OH)₂; selectivity is eroded with excess boronic acid (≥2.0 equiv), producing multi-arylated byproducts |
| Conditions | Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), DME/H₂O, reflux; substrate: 1-methoxymethyl-2,4,5-tribromoimidazole (73) [1] |
Why This Matters
For procurement, this data confirms that the compound is produced with high regiochemical fidelity from its tribromo precursor, and that maintaining strict stoichiometric control (1.0 equiv arylboronic acid) is critical to obtaining a product with two intact C-4/C-5 bromine handles for subsequent sequential cross-coupling—a defining value proposition relative to non-MOM-protected analogs that lack this predictable reactivity profile.
- [1] Kawasaki, I.; Yamashita, M.; Ohta, S. Total Synthesis of Nortopsentins A–D, Marine Alkaloids. Chem. Pharm. Bull. 1996, 44 (10), 1831–1839. Scheme 28, Eq. (a). View Source
- [2] Bellina, F.; Rossi, R. Regioselective Functionalization of the Imidazole Ring via Transition Metal-Catalyzed C–N and C–C Bond Forming Reactions. Adv. Synth. Catal. 2010, 352 (8), 1223–1276. Section 3.1.1. View Source
